
1-Bromo-2-ethenyl-4,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-ethenyl-4,5-dimethoxybenzene is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzene, featuring bromine, ethenyl, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethenyl-4,5-dimethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-ethenyl-4,5-dimethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-25°C to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of automated systems for reagent addition and temperature control further optimizes the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethenyl-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation Reactions: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Major Products:
Substitution: Formation of 2-ethenyl-4,5-dimethoxyaniline, 2-ethenyl-4,5-dimethoxythiophenol, etc.
Oxidation: Formation of 2-bromo-4,5-dimethoxybenzaldehyde or 2-bromo-4,5-dimethoxybenzoic acid.
Reduction: Formation of 1-bromo-2-ethyl-4,5-dimethoxybenzene.
Scientific Research Applications
1-Bromo-2-ethenyl-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethenyl-4,5-dimethoxybenzene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ethenyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-Bromo-2,5-dimethoxybenzene: Lacks the ethenyl group, making it less reactive in certain substitution and addition reactions.
2-Bromo-1,4-dimethoxybenzene: Similar structure but different substitution pattern, affecting its chemical behavior and applications.
4-Bromo-1,2-dimethoxybenzene: Another isomer with distinct properties due to the position of the bromine and methoxy groups.
Uniqueness: 1-Bromo-2-ethenyl-4,5-dimethoxybenzene stands out due to the presence of the ethenyl group, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and material science.
Properties
CAS No. |
5293-43-6 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-bromo-2-ethenyl-4,5-dimethoxybenzene |
InChI |
InChI=1S/C10H11BrO2/c1-4-7-5-9(12-2)10(13-3)6-8(7)11/h4-6H,1H2,2-3H3 |
InChI Key |
MZQUBCLLIKZDFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


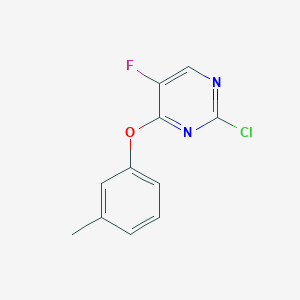

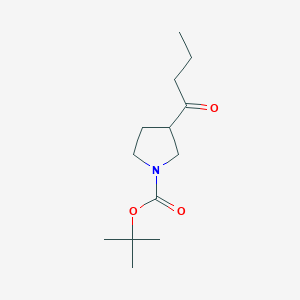
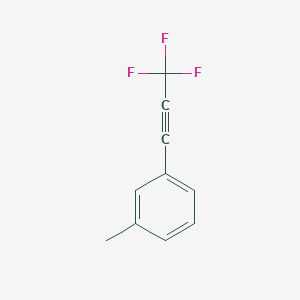
![5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15258279.png)
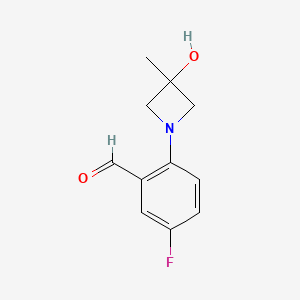
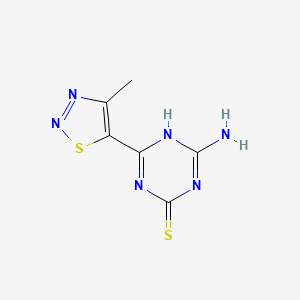
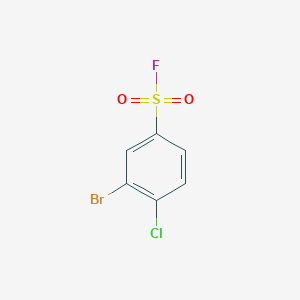
![2-[2-(2,4,4-Trimethylpentyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B15258301.png)



![2-Cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15258348.png)
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione](/img/structure/B15258355.png)
